molecular formula C23H23N7O3 B2821886 1-(3,5-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 920218-16-2

1-(3,5-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B2821886
CAS No.: 920218-16-2
M. Wt: 445.483
InChI Key: CRTHNACFADPJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a heterocyclic compound featuring a [1,2,3]triazolo[4,5-d]pyrimidine core fused with a piperazine moiety substituted at position 5. This compound belongs to a broader class of triazolopyrimidine derivatives, which are extensively studied for their biological activity, including kinase inhibition and anticancer properties . Its structural complexity arises from the interplay of the triazolo-pyrimidine core, the phenyl group at position 3, and the substituted piperazine, which collectively influence solubility, stability, and target selectivity.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3/c1-32-18-12-16(13-19(14-18)33-2)23(31)29-10-8-28(9-11-29)21-20-22(25-15-24-21)30(27-26-20)17-6-4-3-5-7-17/h3-7,12-15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTHNACFADPJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Pathways

The synthesis of 1-(3,5-dimethoxybenzoyl)-4-{3-phenyl-3H- triazolo[4,5-d]pyrimidin-7-yl}piperazine involves multi-step reactions targeting three structural components: the triazolo[4,5-d]pyrimidine core , the piperazine linker , and the 3,5-dimethoxybenzoyl group . Key methodologies include cyclocondensation, nucleophilic substitution, and coupling reactions.

Formation of the Triazolo[4,5-d]pyrimidine Core

The triazolo-pyrimidine scaffold is synthesized via cyclocondensation of pyrimidine precursors. A representative method involves:

  • Step 1 : Reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent (DMF/POCl₃) to form an intermediate chloro-pyrimidine derivative .

  • Step 2 : Treatment with ammonium carbonate under reflux in acetic acid to cyclize the intermediate into the triazolo[4,5-d]pyrimidine core .

Example Reaction Conditions :

StepReagents/ConditionsYield
1DMF, POCl₃, 70°C, 5h85%
2NH₄CO₃, AcOH, reflux82%

Functionalization with Piperazine

The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) on the chloro-pyrimidine intermediate. For example:

  • Reaction of 7-chloro-3-phenyltriazolo[4,5-d]pyrimidine with piperazine in a polar aprotic solvent (e.g., DMF or THF) under reflux .

Key Data :

  • Temperature : 80–100°C

  • Catalyst : None required; base (e.g., K₂CO₃) enhances reactivity .

  • Yield : 75–90% .

Benzoylation with 3,5-Dimethoxybenzoyl Group

The 3,5-dimethoxybenzoyl group is introduced via acylation of the piperazine nitrogen:

  • Schotten-Baumann Reaction : Treatment with 3,5-dimethoxybenzoyl chloride in dichloromethane (DCM) with a base (e.g., triethylamine) .

Optimized Parameters :

ParameterValue
SolventDCM
BaseEt₃N (2.5 equiv)
Temperature0°C → RT
Yield70–85%

Reactivity of Functional Groups

The compound exhibits distinct reactivity based on its three functional domains:

Triazolo[4,5-d]pyrimidine Core

  • Electrophilic Substitution : The C-5 position of the pyrimidine ring is susceptible to electrophilic attack (e.g., nitration, halogenation) under acidic conditions .

  • Nucleophilic Displacement : The C-7 position can undergo substitution with amines or alkoxides, though steric hindrance from the triazole ring limits reactivity .

Piperazine Linker

  • Alkylation/Acylation : The secondary amine in piperazine reacts with alkyl halides or acyl chlorides to form tertiary amines or amides, respectively .

  • Deprotection : Boc-protected piperazine derivatives are deprotected under acidic conditions (e.g., TFA/DCM) .

3,5-Dimethoxybenzoyl Group

  • Demethylation : Methoxy groups can be cleaved using BBr₃ in DCM to yield phenolic derivatives.

  • Hydrogenolysis : The benzoyl group is stable under catalytic hydrogenation (H₂/Pd-C), preserving the aromatic ring.

Catalytic and Solvent Effects

  • Microwave-Assisted Synthesis : Reduces reaction time for cyclocondensation steps (e.g., from 12h to 30min) while maintaining yields >80% .

  • Solvent-Free Conditions : Employed for piperazine coupling to minimize side reactions.

  • Catalysts : Lewis acids (e.g., Yb(OTf)₃) enhance cycloaddition efficiency in triazole formation.

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, with fragmentation of the triazole and pyrimidine rings observed via TGA .

  • Hydrolytic Degradation : Susceptible to hydrolysis under strongly acidic (pH <2) or basic (pH >12) conditions, leading to cleavage of the benzoyl-piperazine bond.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant anticancer properties. The triazolo-pyrimidine structure is known to interact with various biological targets involved in cancer cell proliferation and survival. For instance, compounds with similar structures have shown inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Neuropharmacology

The compound's potential as a neuropharmacological agent is noteworthy. Research suggests that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation could lead to applications in treating anxiety disorders and depression. Some studies have highlighted the ability of related compounds to act as anxiolytics by influencing the 5-HT1A receptor .

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity associated with piperazine derivatives. Investigations into structurally similar compounds have demonstrated their efficacy in reducing seizure frequency in animal models. The mechanism often involves the modulation of GABAergic transmission, which is crucial for maintaining neuronal excitability .

Antimicrobial Effects

Emerging evidence suggests that this compound may possess antimicrobial properties. The presence of the triazole ring has been linked to antifungal activity, while modifications in the piperazine structure can enhance antibacterial effects against various pathogens. Studies are ongoing to elucidate the specific mechanisms involved .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the triazolo-pyrimidine-piperazine framework and assessed their anticancer activity against human cancer cell lines. One derivative exhibited IC50 values significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Neuropharmacological Screening

A pharmacological evaluation conducted on related piperazine derivatives revealed promising anxiolytic effects in rodent models. The study measured behavioral changes and biochemical markers post-treatment, demonstrating that these compounds could be effective alternatives to existing anxiolytics with fewer side effects .

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core may interact with nucleophilic sites on proteins, while the piperazine moiety could enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous triazolopyrimidine derivatives, focusing on molecular features, synthesis yields, and functional properties.

Structural Analogues and Substituent Effects

Key Comparative Insights

Substituent-Driven Bioactivity :

  • The 3,5-dimethoxybenzoyl group in the target compound introduces electron-donating methoxy groups, which may enhance interactions with polar residues in enzyme active sites compared to the adamantane group in , which prioritizes lipophilicity for blood-brain barrier penetration.
  • Thioether-containing derivatives (e.g., ) exhibit higher yields (88%) and distinct bioactivity, suggesting that sulfur-based substituents improve synthetic accessibility and pharmacological properties.

Synthetic Efficiency :

  • The tert-butyl carbamate derivative achieved a moderate yield (66.7%), highlighting the challenge of introducing bulky substituents on the piperazine ring. This contrasts with the high yields (82–88%) of propylthio derivatives , where simpler alkyl chains reduce steric hindrance.

The target compound’s 3,5-dimethoxybenzoyl group balances rigidity and solubility through methoxy-mediated hydrophilicity.

Pharmacological Potential: While the target compound’s exact biological data are unavailable, analogues like VAS2870 and propylthio derivatives demonstrate that triazolopyrimidine scaffolds are versatile platforms for enzyme inhibition.

Biological Activity

1-(3,5-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and incorporates a triazolopyrimidine moiety, which is known for its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N7O3C_{23}H_{23}N_7O_3 with a molecular weight of 445.5 g/mol. The structure features a benzoyl group with methoxy substituents and a piperazine ring linked to a triazolopyrimidine moiety.

PropertyValue
Molecular FormulaC23H23N7O3C_{23}H_{23}N_7O_3
Molecular Weight445.5 g/mol
CAS Number920178-11-6

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazolo[4,5-d]pyrimidine derivatives. For instance, compounds similar to the target compound have shown moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. The structure–activity relationship indicates that modifications in the substituents can significantly affect antibacterial efficacy. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

Anticancer Activity

In vitro assays have demonstrated promising anticancer activity for related triazolo[4,5-d]pyrimidines. Compounds derived from this scaffold have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms of action are believed to involve the disruption of DNA synthesis and interference with cell cycle progression .

Other Biological Activities

This compound has also been studied for its potential anti-inflammatory and analgesic properties. Some derivatives have demonstrated significant antioxidant effects, which contribute to their therapeutic potential in treating oxidative stress-related diseases .

Case Studies

A significant study involved synthesizing various triazolo[4,5-d]pyrimidine analogues and evaluating their biological activities. In this study, specific analogues exhibited strong antiplatelet activity while maintaining antibacterial properties against methicillin-resistant Staphylococcus aureus. This indicates that structural modifications can lead to distinct biological profiles, suggesting that the observed activities may involve different mechanisms and targets within biological systems .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

The synthesis involves multi-step routes typical for triazolo-pyrimidine-piperazine hybrids. Key steps include:

  • Cyclocondensation : Formation of the triazolo[4,5-d]pyrimidine core using nitration and cyclization reactions under controlled temperatures (195–230°C) .
  • Coupling reactions : Piperazine substitution via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd/C) .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
    Optimization : Reaction yields (typically 40–70%) improve with anhydrous solvents, inert atmospheres (N₂/Ar), and microwave-assisted synthesis for faster kinetics .

Basic: How is the compound’s structural integrity validated post-synthesis?

Validation combines:

  • X-ray crystallography : Resolves π-stacking interactions between the triazolo-pyrimidine core and aromatic substituents .
  • NMR spectroscopy : Key signals include δ 8.2–8.5 ppm (triazole protons) and δ 3.7–3.9 ppm (methoxy groups) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Basic: What solvent systems are suitable for solubility testing, and how can discrepancies in literature data be addressed?

  • Preferred solvents : DMSO (for stock solutions), ethanol, and dichloromethane. Aqueous solubility is typically low (<1 mg/mL) due to hydrophobic substituents .
  • Addressing discrepancies : Use standardized shake-flask methods with UV-Vis quantification at λmax ≈ 260 nm (triazole absorbance) .

Basic: What in vitro assays are recommended for preliminary biological screening?

  • Enzyme inhibition : ATP-binding site assays (e.g., kinase inhibition using ADP-Glo™) .
  • Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values correlated with substituent electron-withdrawing effects) .
  • Solubility-Permeability : Parallel artificial membrane permeability assay (PAMPA) to predict bioavailability .

Advanced: How can researchers resolve contradictions between in vitro activity and in vivo efficacy?

Common issues include:

  • Metabolic instability : Use liver microsomal assays (human/rat) to identify vulnerable sites (e.g., demethylation of methoxy groups) .
  • Off-target effects : Proteome-wide affinity profiling (thermal shift assays) to prioritize selective analogs .
  • Data normalization : Compare results against reference compounds (e.g., staurosporine for kinase inhibition) .

Advanced: What strategies enhance structure-activity relationship (SAR) studies for this scaffold?

  • Substituent modulation :

    Position Modification Impact Ref.
    3,5-DimethoxybenzoylReplace with CF₃ or Cl↑ Lipophilicity, ↓ metabolic clearance
    Piperazine N-4Introduce polar groups (e.g., -OH, -COOH)↑ Solubility, ↓ cytotoxicity
  • 3D-QSAR : CoMFA/CoMSIA models to predict binding to kinase domains .

Advanced: How can computational modeling guide target identification?

  • Molecular docking : Glide/SP docking into kinase ATP pockets (e.g., EGFR, VEGFR2) identifies key interactions (e.g., H-bond with hinge region Glu762) .
  • MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns) and hydration effects .

Advanced: What analytical methods resolve spectral overlaps in impurity profiling?

  • HPLC-DAD/MS : C18 columns (gradient: 0.1% TFA in water/acetonitrile) separate impurities (e.g., dealkylated byproducts) .
  • 2D-NMR (HSQC, HMBC) : Assigns regioisomeric impurities (e.g., triazole vs. pyrimidine substitution) .

Advanced: How can metabolic stability be improved without compromising activity?

  • Isotope labeling : Deuteration at metabolically labile sites (e.g., methoxy methyl groups) reduces CYP450-mediated oxidation .
  • Prodrug design : Phosphate esters or glycosides enhance aqueous solubility for intravenous delivery .

Advanced: What orthogonal assays validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Quantifies target stabilization in lysates after compound treatment .
  • BRET (Bioluminescence Resonance Energy Transfer) : Monitors real-time kinase conformational changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.